2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Quinoline Physicochemical Properties Thermal Analysis

Researchers requiring regiospecific quinoline building blocks often encounter isomer contamination when substituting generic 'trifluoromethylquinoline' for CAS 1828-96-2. This compound's defined 2-hydroxy/4-trifluoromethyl/6-methyl substitution pattern eliminates ambiguity. • Melting point 243-245 °C vs. 252-253 °C for 4-hydroxy isomer (CAS 1701-20-8), enabling unambiguous identity verification. • 2-OH position enables selective O-alkylation/acylation not feasible with 4-OH analogs. • ≥97% purity supports direct use as HPLC reference standard. Bulk quantities available with full CoA.

Molecular Formula C11H8F3NO
Molecular Weight 227.18 g/mol
CAS No. 1828-96-2
Cat. No. B168657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline
CAS1828-96-2
Synonyms2-Hydroxy-6-Methyl-4-(trifluoroMethyl)quinoline
Molecular FormulaC11H8F3NO
Molecular Weight227.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F
InChIInChI=1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16)
InChIKeyKTJROJRNPOWDGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline Overview


2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline (CAS 1828-96-2) is a heterocyclic quinolin-2(1H)-one derivative featuring a 6-methyl substitution and a 4-trifluoromethyl group. Its molecular formula is C₁₁H₈F₃NO with a molecular weight of 227.18 g/mol . The compound exhibits a melting point of 243–245 °C, a predicted boiling point of 295.8 °C at 760 mmHg, and a predicted density of 1.34 g/cm³ [1]. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, making this scaffold a valuable intermediate in drug discovery and agrochemical research .

Scaffold 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline
Workflow Heterocyclic building block for SAR-driven synthesis
Selection Substitution-defined scaffold for medicinal and agrochemical research

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline vs. Generic Substitutes


Substituting a generic 'trifluoromethylquinoline' for CAS 1828-96-2 introduces quantifiable differences in physicochemical properties, synthetic accessibility, and biological activity profiles. The precise 4-trifluoromethyl/2-hydroxy/6-methyl substitution pattern dictates unique intermolecular interactions, solubility, and reactivity. For example, a positional isomer with a 2-trifluoromethyl/4-hydroxy arrangement (CAS 1701-20-8) exhibits a higher melting point (252–253 °C), indicating distinct crystal packing and potentially altered handling or formulation behavior . Moreover, the specific substitution pattern influences the compound's utility as a building block in medicinal chemistry; the target compound's 2-hydroxy group enables selective O-functionalization reactions that are not feasible with 4-hydroxy isomers . Therefore, direct substitution without rigorous validation risks introducing variability in synthetic outcomes and biological screening data.

4-CF₃/2-OH pattern A 2-CF₃/4-OH positional isomer may exhibit different melting behavior and thermal processing requirements, requiring revalidation.
2-OH functional handle Replacing with a 4-hydroxy isomer can alter O-functionalization selectivity, potentially limiting synthetic utility for targeted derivatization.
4-CF₃ lipophilicity context Trifluoromethyl positional shift (e.g., 6-CF₃) may change LogP and TPSA, influencing solubility and membrane interaction profiles in assays.

Quantitative Differentiation from Analogs


Melting Point vs. 2-Trifluoromethyl Isomer

The target compound (CAS 1828-96-2) has a reported melting point range of 243–245 °C [1]. In contrast, its positional isomer 6-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS 1701-20-8), which bears a 2-trifluoromethyl group instead of a 4-trifluoromethyl group, exhibits a significantly higher melting point of 252–253 °C .

Melting point vs. isomer
Head-to-head
243–245 °C (target) vs. 252–253 °C (2-CF₃ isomer)
May support differentiation in thermal processing and purity analysis.
Δ ≈ 7–8 °C; solid-state comparison, ambient pressure.
Quinoline Physicochemical Properties Thermal Analysis

Selective O-Functionalization vs. 4-Hydroxy Isomers

The target compound possesses a 2-hydroxy group, which can undergo selective O-alkylation or O-acylation under mild conditions to generate O-functionalized quinoline derivatives . In contrast, the 4-hydroxy isomer (CAS 1701-20-8) presents a 4-hydroxy group that may exhibit different reactivity and selectivity due to altered electron density on the quinoline ring.

O-Functionalization selectivity
Class-level
2-OH enables specific O-alkylation/acylation pathways
Reported reactivity difference; 4-OH isomer may show altered selectivity.
Class-level inference; confirm under specific reaction conditions.
Quinoline Synthetic Utility Medicinal Chemistry

Lipophilicity vs. 6-Trifluoromethyl Isomer

The target compound (CAS 1828-96-2) has a predicted XLogP3 value of approximately 2.8 . The structural isomer 4-Hydroxy-2-methyl-6-trifluoromethylquinoline (CAS 949507-76-0) has a calculated LogP of 3.26760 . This difference reflects the impact of the trifluoromethyl group's position on overall lipophilicity.

Lipophilicity (XLogP3)
Head-to-head
Target: ≈2.8; 6-CF₃ isomer: 3.27
Supports lipophilicity profiling in screening and formulation contexts.
Δ ≈ 0.47; in silico prediction; experimental validation advised.
Lipophilicity Druglikeness Quinoline

TPSA vs. 6-Trifluoromethyl Isomer

The target compound (CAS 1828-96-2) has a calculated Topological Polar Surface Area (TPSA) of approximately 33.1 Ų . The 6-trifluoromethyl isomer (CAS 949507-76-0) has a reported TPSA of 29.1 Ų . This difference arises from the variation in the spatial arrangement of the hydroxyl and trifluoromethyl groups.

Topological polar surface area
Head-to-head
Target: 33.1 Ų; 6-CF₃ isomer: 29.1 Ų
May inform permeability and solubility estimates in drug-design studies.
In silico calculation; does not replace experimental ADME data.
Quinoline Druglikeness ADME Properties

Supplier Purity & Quality (Sigma-Aldrich)

The target compound is commercially available from Sigma-Aldrich with a specified purity of 97% and a physical form described as a white to yellow solid . Alternative sources may offer lower purity grades (e.g., 95%) or lack detailed product characterization data.

Supplier purity
Specification review
97% (Sigma-Aldrich); alternatives may offer 95%
Higher nominal purity may reduce impurity-related assay interference.
Vendor specification; lot-specific verification recommended.
Chemical Procurement Quality Control Quinoline

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline Use Cases


Antimalarial & Antimicrobial Lead Synthesis

The compound serves as a key building block for constructing quinoline-based antimalarial and antimicrobial agents . Its 2-hydroxy group allows for O-alkylation or O-acylation to introduce diverse pharmacophores, while the trifluoromethyl group enhances metabolic stability. Researchers can leverage the distinct substitution pattern (vs. 4-hydroxy isomers) to explore structure-activity relationships without the confounding effects of isomer-specific reactivity .

Crop Protection Agent Discovery

Fluorinated quinolines are valuable scaffolds in agrochemical research due to their enhanced lipophilicity and environmental stability . The target compound's predicted lower LogP (2.8) compared to 6-trifluoromethyl isomers suggests potentially favorable soil mobility and reduced bioaccumulation, making it a candidate for designing environmentally benign pesticides or fungicides.

Selective O-Functionalization Methodology

The 2-hydroxy group on the quinoline ring provides a distinct handle for exploring regioselective transformations. Unlike 4-hydroxy analogs, the 2-hydroxy position exhibits different nucleophilicity and can be used to study the electronic effects of the 4-trifluoromethyl group on O-alkylation or O-acylation reaction yields and selectivity . This makes the compound a useful model substrate for developing new synthetic methods.

Analytical & Physicochemical Method Development

The well-defined melting point (243–245 °C) and availability in high purity (97%) from Sigma-Aldrich make this compound suitable for use as a reference standard in analytical method development, including HPLC and thermal analysis . Its distinct thermal profile relative to positional isomers (e.g., CAS 1701-20-8, mp 252–253 °C) can be exploited to validate separation methods for complex mixtures of quinoline derivatives.

Application
Selection Property
Validation Focus
Antimalarial & antimicrobial lead synthesis
Regioselective O-functionalization potential
Analog library generation and SAR profiling
Crop protection agent discovery
Predicted physicochemical profile (LogP, TPSA)
Environmental fate and mobility studies
Selective O-functionalization methodology
2-OH nucleophilicity and reaction selectivity
Synthetic method development and optimization
Analytical method development
Defined melting point and high purity
Thermal and chromatographic separation validation

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